1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane
Description
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane is a silicon-containing heterocyclic compound characterized by a silinane ring (a six-membered cyclohexane analog where one carbon is replaced by silicon). Its structure includes:
- A 3-chloropropyl substituent (–CH2CH2CH2Cl) attached to the silicon atom.
- A phenyl group (–C6H5) bonded to the same silicon center.
- A methylidene group (=CH2) at the 2-position of the ring.
The chloropropyl group likely serves as a reactive site for further functionalization, similar to its role in pharmaceutical intermediates .
Properties
CAS No. |
919801-08-4 |
|---|---|
Molecular Formula |
C15H21ClSi |
Molecular Weight |
264.86 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-methylidene-1-phenylsilinane |
InChI |
InChI=1S/C15H21ClSi/c1-14-8-5-6-12-17(14,13-7-11-16)15-9-3-2-4-10-15/h2-4,9-10H,1,5-8,11-13H2 |
InChI Key |
QLXJHWCQSUSVKC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC[Si]1(CCCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane typically involves the reaction of a chloropropylsilane precursor with a phenylsilane derivative under controlled conditions. One common method includes the use of chloropropyltrimethoxysilane as a starting material, which undergoes a coupling reaction with a phenylsilane derivative in the presence of a catalyst such as triethylamine . The reaction is usually carried out in an inert solvent like toluene, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or peracids to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in substitution reactions.
Major Products Formed
Substitution: Formation of new organosilicon compounds with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups, leading to the formation of silanols or silanones.
Reduction: Formation of silane derivatives with reduced functional groups.
Scientific Research Applications
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane has several scientific research applications, including:
Materials Science: Used in the synthesis of functionalized polysiloxanes and silane coupling agents for surface modification of materials.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organosilicon compounds and polymers.
Nanotechnology: Employed in the functionalization of nanoparticles and nanotubes to enhance their chemical reactivity and compatibility with other materials.
Biomedical Applications: Potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloropropyl group can participate in nucleophilic substitution reactions, while the methylidene group can undergo addition reactions. The phenyl group provides stability and enhances the compound’s reactivity towards electrophilic and nucleophilic reagents . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Silicon vs. Boron Clusters: Carboranes
Compound : 1-(3-Chloropropyl)-o-carborane (C2B10H10)
- Structure : Features a chloropropyl substituent on an icosahedral carborane cluster.
- Key Properties :
- Applications : Primarily in materials science (e.g., boron neutron capture therapy agents).
Comparison :
- The silinane derivative lacks the boron cluster’s thermal stability and neutron-absorbing properties but may exhibit unique stereoelectronic effects due to silicon’s larger atomic radius.
Nitrogen Heterocycles: Pyrrolidine and Piperazine Derivatives
Compounds :
Key Properties :
Comparison :
- The methylidene group may confer rigidity, contrasting with the flexible aliphatic chains in CPCPP.
Comparison :
- The silinane derivative’s chloropropyl group may exhibit similar reactivity, but silicon’s electrophilicity could alter reaction kinetics.
Data Table: Comparative Analysis
Key Research Findings
- Steric and Electronic Effects : Chloropropyl substituents increase steric bulk, as seen in carboranes (bond elongation) and silinanes (hypothesized ring strain).
- Reactivity : The chloropropyl group acts as a leaving group in benzimidazoles and a lipophilic modifier in piperazines .
- Silicon vs. Carbon/Nitrogen : Silicon’s lower electronegativity may reduce intermolecular interactions (e.g., hydrogen bonding) compared to nitrogen heterocycles.
Biological Activity
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane is a silane compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H15ClSi. Its structure features a chloropropyl group attached to a phenylsilane framework, which is significant for its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that silane compounds exhibit varying degrees of antimicrobial properties. The presence of the chloropropyl group may enhance the compound's ability to disrupt microbial cell membranes.
- Cytotoxic Effects : Studies have shown that certain silanes can induce cytotoxicity in cancer cell lines. The specific mechanisms often involve the generation of reactive oxygen species (ROS) and subsequent apoptosis.
- Anti-inflammatory Properties : Some silanes have been reported to modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : The hydrophobic nature of the silane allows it to integrate into lipid bilayers, leading to increased permeability and cell lysis in microbial organisms.
- Oxidative Stress Induction : The compound may enhance oxidative stress within cells, leading to cellular damage and apoptosis, particularly in tumor cells.
- Signal Transduction Modulation : Silanes can influence various signaling pathways related to inflammation and cell survival, thereby altering cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxic | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine production |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of silane compounds showed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study: Cytotoxicity in Cancer Research
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
